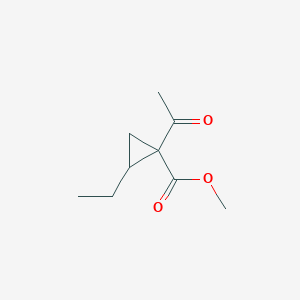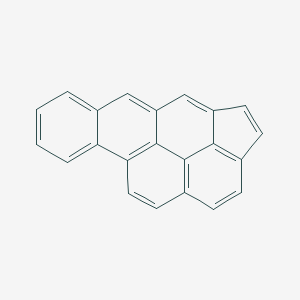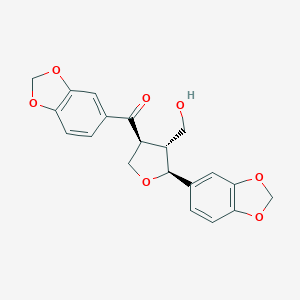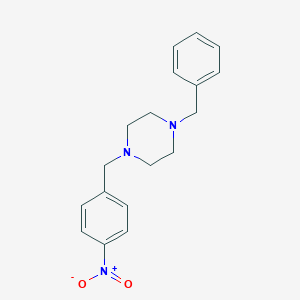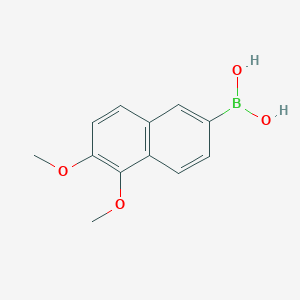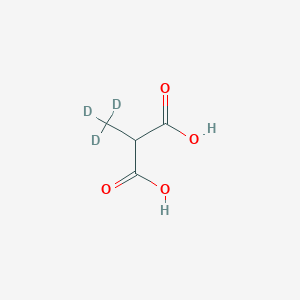![molecular formula C9H14N2 B126715 Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) CAS No. 142434-04-6](/img/structure/B126715.png)
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclopenta[b]pyrrole-6-carbonitrile is not fully understood, but studies have shown that it interacts with specific cellular pathways and receptors. The compound has been found to inhibit the activity of certain enzymes and proteins, which are involved in the development and progression of various diseases.
Biochemische Und Physiologische Effekte
Cyclopenta[b]pyrrole-6-carbonitrile has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that the compound can reduce inflammation, inhibit tumor growth, and prevent viral replication. Additionally, the compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Cyclopenta[b]pyrrole-6-carbonitrile in lab experiments is its high yield and purity. The compound is relatively easy to synthesize, and its chemical properties make it a versatile tool for studying various cellular processes. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Cyclopenta[b]pyrrole-6-carbonitrile. One area of focus is the development of new drugs based on the compound's anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, researchers are interested in exploring the compound's potential as a therapeutic agent for various diseases. Finally, there is a need for further studies on the compound's mechanism of action and its effects on cellular pathways and receptors.
Conclusion
In conclusion, Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) is a chemical compound that has shown promise in various scientific research applications. Its potential as a therapeutic agent for various diseases, along with its high yield and purity, make it a valuable tool for studying various cellular processes. However, further research is needed to fully understand the compound's mechanism of action and its effects on cellular pathways and receptors.
Synthesemethoden
The synthesis of Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) involves the reaction of 2,5-dimethylpyrrole with acetonitrile in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into the final product. The yield of the synthesis process is typically high, which makes it a viable method for large-scale production.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[b]pyrrole-6-carbonitrile has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
142434-04-6 |
|---|---|
Produktname |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(3aS,6R,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-11-5-4-7-2-3-8(6-10)9(7)11/h7-9H,2-5H2,1H3/t7-,8-,9+/m0/s1 |
InChI-Schlüssel |
JPZDECUPEBLDTH-XHNCKOQMSA-N |
Isomerische SMILES |
CN1CC[C@H]2[C@@H]1[C@@H](CC2)C#N |
SMILES |
CN1CCC2C1C(CC2)C#N |
Kanonische SMILES |
CN1CCC2C1C(CC2)C#N |
Synonyme |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





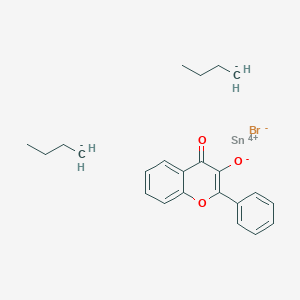

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)
